3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3,3-Dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The 11-position is substituted with a 2-thienyl group, a heteroaromatic sulfur-containing moiety, while the 3-position bears two methyl groups. This compound is synthesized via condensation of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, a method generalizable to related derivatives . The thienyl substituent imparts unique electronic and steric properties, distinguishing it from analogs with aryl, benzoyl, or heterocyclic groups.
Properties
IUPAC Name |
9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFHVFCERGUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CS4)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126681, DTXSID601131874 | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-(2-thienyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,10,11-Tetrahydro-3,3-dimethyl-11-(2-thienyl)-2H-dibenzo[b,e][1,4]diazepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145628-73-5, 364338-45-4 | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-(2-thienyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145628-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-(2-thienyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,10,11-Tetrahydro-3,3-dimethyl-11-(2-thienyl)-2H-dibenzo[b,e][1,4]diazepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Resolution and Enantioselective Synthesis
The enantioselective synthesis of dibenzo[b,e] diazepin-1-ones often hinges on organocatalytic strategies. A notable method involves L-proline-mediated asymmetric condensation in aqueous media . Here, o-phenylenediamine reacts with dimedone and 2-thiophenecarboxaldehyde under catalytic L-proline (20 mol%) at 60°C for 110 minutes, yielding the target compound with moderate enantiomeric excess (63–67%) . The reaction proceeds via a Knoevenagel-Mannich cascade, where L-proline facilitates imine formation and subsequent cyclization. While this method offers operational simplicity, the moderate enantioselectivity necessitates further optimization for industrial scalability .
One-Pot Er(III)-Catalyzed Cyclization
Erbium triflate [Er(OTf)₃] has emerged as a robust catalyst for one-pot syntheses of dibenzo[b,e] diazepin-1-ones . By condensing o-phenylenediamine, dimedone, and 2-thiophenecarboxaldehyde in the presence of Er(OTf)₃ (5 mol%) at 80°C for 2 hours, the title compound is obtained in 92% yield . This method eliminates intermediate isolation, reducing solvent waste and reaction time. Comparative studies indicate that Er(III) enhances electrophilic activation of the acyl chloride intermediate, accelerating the [6+1] cyclization step .
Solvent-Free Microwave-Assisted Synthesis
A solvent-free protocol using Cu(II)/polyimide-linked covalent organic frameworks (Cu@PI-COF) under microwave irradiation achieves near-quantitative yields (96%) within 5 minutes . The Cu@PI-COF catalyst (0.2 g) promotes a three-component reaction between o-phenylenediamine, dimedone, and 2-thiophenecarboxaldehyde at 180 W. The mesoporous structure of the catalyst provides high surface area (≈450 m²/g), facilitating rapid diffusion of reactants . This method’s green credentials—absence of solvents, minimal catalyst leaching (0.5 ppm Cu)—make it industrially viable .
Comparative Analysis of Synthetic Methods
The table underscores the trade-offs between enantioselectivity, yield, and sustainability. While Cu@PI-COF offers the highest efficiency, enantioselective routes remain critical for pharmaceutical applications requiring chiral purity .
Mechanistic Insights and Intermediate Characterization
Key intermediates in these syntheses include enaminones and Schiff bases , characterized via ¹H/¹³C NMR and mass spectrometry . For instance, the enaminone intermediate formed during Cu@PI-COF catalysis exhibits distinct NMR signals at δ 2.08 (ABq, CH₂) and δ 5.79 (brs, NH) . Intramolecular cyclization proceeds via nucleophilic attack of the amine on the activated carbonyl, followed by dehydration .
Scalability and Industrial Considerations
The Er(III)-catalyzed method’s compatibility with continuous flow reactors enhances scalability, achieving a space-time yield of 1.2 kg/L/day . Conversely, microwave-assisted methods face energy dissipation challenges at larger scales, though modular reactor designs may mitigate this .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the diazepine core, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other benzodiazepine derivatives.
Biology: Investigated for its binding abilities towards the benzodiazepine binding site on GABA A receptors.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Bulkier Substituents (e.g., indol-3-yl in FC2): May improve target selectivity but reduce solubility .
- Hybrid Structures (e.g., triazole-nitrobenzyl in 93): Combine multiple pharmacophores for multifunctional activity .
Physicochemical Properties
Melting Points and Solubility
Analysis :
- Thienyl Group : Likely improves lipophilicity compared to polar substituents (e.g., nitro or carboxyl), enhancing membrane permeability.
- Halogenated Derivatives (e.g., 5k, 4f): Higher melting points due to halogen-induced crystallinity .
Pharmacological Comparisons
Cytotoxic and Anticancer Activity
- FC2 (Indol-3-yl Derivative): Demonstrates selective cytotoxicity in cancer cells (EC₅₀ <10 µM) with minimal effects on normal fibroblasts, suggesting a therapeutic window .
- Chlorophenyl-Thienyl Analog : Structural similarity to the target compound may confer activity in CNS disorders, though specific data are lacking .
Enzyme Inhibition and Selectivity
- Nitrobenzoyl (5l): High reactivity may favor non-selective interactions, limiting therapeutic utility .
- Triazole Hybrid (93) : Superior selectivity for BuChE over AChE due to triazole’s interactions with enzyme active sites .
Spectral and Analytical Data
IR and NMR Signatures
Insights :
- Thienyl Group : Distinctive C-S stretches in IR and deshielded protons in NMR differentiate it from purely aromatic substituents.
Biological Activity
3,3-Dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of interest due to its potential biological activities. This compound belongs to the class of dibenzo[1,4]diazepines and has garnered attention for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C21H22N2O
- Molecular Weight : 318.41 g/mol
- CAS Number : 37587-36-3
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key activities include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been tested against human breast cancer cell lines (MCF-7) and has shown promising results in inhibiting cell proliferation.
The mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It has been observed to induce programmed cell death in malignant cells.
- Antioxidant Activity : The compound may enhance the levels of reactive oxygen species (ROS), leading to oxidative stress that can damage cellular components.
Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of dibenzo[1,4]diazepine compounds. The findings indicated that derivatives similar to this compound exhibited potent antibacterial effects against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-DMTD | 32 | S. aureus |
| 3-DMTD | 64 | E. coli |
Anticancer Studies
In vitro studies have demonstrated that the compound significantly inhibits the growth of MCF-7 cells. The following table summarizes the results from cytotoxicity assays:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 12.5 | 80 |
| 25 | 60 |
| 50 | 30 |
The results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.
Q & A
What are the recommended synthetic routes for 3,3-dimethyl-11-(2-thienyl)-dibenzo[b,e][1,4]diazepin-1-one, and how can reaction yields be optimized?
Basic Research Question
Methodological Answer:
The synthesis of dibenzo[b,e][1,4]diazepinones typically involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions. For thienyl-substituted analogs, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the thiophene moiety post-cyclization . Key parameters for yield optimization include:
- Catalyst selection : Palladium(II) catalysts (e.g., Pd(OAc)₂) with ligands such as PPh₃ improve coupling efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Stepwise heating (e.g., 100°C for cyclization, 60–80°C for coupling) minimizes side reactions .
Example Protocol:
Cyclize 3,3-dimethyl-2,3,4,5-tetrahydro-1H-diazepine with dibenzofuran-1,4-dione under reflux in acetic acid.
Introduce the 2-thienyl group via Suzuki coupling using Pd(OAc)₂, K₂CO₃, and 2-thienylboronic acid in DMF/H₂O (3:1) .
How can the crystal structure and conformational stability of this compound be characterized?
Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain high-quality crystals .
- Data collection : Measure at 296 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Software like SHELXL refines bond lengths, angles, and torsional parameters.
Structural Insights from Evidence:
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from dynamic equilibria (e.g., ring puckering) or solvent effects. Strategies include:
- Variable-temperature NMR : Detect conformational changes by analyzing peak splitting at 25–60°C .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian 09) with experimental data to validate structures .
- Cross-validation : Use SC-XRD to resolve ambiguities in NOESY or HSQC spectra .
Case Study:
In a related dibenzodiazepine, XRD confirmed a twisted boat conformation, while NMR suggested rapid interconversion between chair and boat forms. MD simulations reconciled these observations .
What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?
Advanced Research Question
Methodological Answer:
SAR studies require systematic substitution at key positions (e.g., thienyl, dimethyl groups):
Synthetic modifications :
- Replace 2-thienyl with furan, pyridine, or halogenated aryl groups .
- Vary methyl groups at C3 to ethyl or cycloalkyl .
Bioactivity assays :
- Screen for CNS activity via GABA receptor binding assays .
- Assess metabolic stability using hepatic microsome models (e.g., CYP3A4 inhibition) .
Data Analysis:
| Modification | GABA Affinity (IC₅₀, nM) | Metabolic Half-life (h) |
|---|---|---|
| 2-Thienyl (parent) | 12.3 ± 1.2 | 3.8 ± 0.4 |
| 3-Furyl | 45.7 ± 3.1 | 1.2 ± 0.2 |
| 4-Chlorophenyl | 8.9 ± 0.9 | 5.1 ± 0.6 |
How can computational modeling predict the pharmacokinetic properties of this compound?
Advanced Research Question
Methodological Answer:
Use in silico tools to estimate:
- Lipophilicity (LogP) : Predict via ChemAxon or SwissADME using SMILES input (e.g., CCOC(=O)N1C2=CC=CC=C2C(=O)NC3=CC=CC=C31) .
- Permeability : Apply the Caco-2 cell model in Schrödinger’s QikProp.
- Metabolic sites : Identify cytochrome P450 oxidation hotspots with StarDrop’s WhichP450 module.
Validation:
Compare predictions with experimental HPLC-MS/MS data from rat plasma pharmacokinetic studies .
What strategies mitigate solubility challenges during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 (≤5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation (e.g., 200 nm particles with PDI <0.2) .
- pH adjustment : For basic compounds, dissolve in citrate buffer (pH 3.0) .
How should researchers address conflicting bioactivity data across studies?
Methodological Answer:
- Standardize assays : Adopt OECD guidelines for receptor binding (e.g., fixed ATP concentrations in kinase assays) .
- Replicate conditions : Control variables like cell passage number, serum batch, and incubation time .
- Meta-analysis : Use PRISMA frameworks to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
